molecular formula C14H11NO4S B6402253 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261966-66-8

2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6402253
CAS RN: 1261966-66-8
M. Wt: 289.31 g/mol
InChI Key: CVWAQKUABALYKN-UHFFFAOYSA-N
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Description

2-(4-Methylthiophenyl)-4-nitrobenzoic acid, also known as MTNB, is an organic compound that is used in a wide variety of scientific applications. It has a wide range of applications in the fields of chemistry, biochemistry and medicine due to its unique properties. MTNB is a white crystalline powder that is soluble in water and organic solvents. It has a melting point of 134-136°C and a boiling point of 210°C. The chemical formula for MTNB is C13H10NO4S.

Mechanism of Action

2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be reversible or irreversible depending on the concentration of the inhibitor. Additionally, 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% can act as a substrate for certain enzymes, providing a means of studying the catalytic activity of the enzyme.
Biochemical and Physiological Effects
2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of certain proteins, such as lysyl oxidase and glutathione transferase. Additionally, 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and antifungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its availability. It can be easily synthesized from readily available starting materials and it is relatively inexpensive. Additionally, its inhibition of enzymes and proteins makes it useful for studying the catalytic activity of enzymes and proteins.
The main limitation of using 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its potential toxicity. It is known to be toxic to humans and animals, so it should only be used in laboratory experiments under strict safety precautions. Additionally, it should not be used in experiments involving sensitive organisms, such as bacteria and fungi.

Future Directions

The future directions for research on 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% include further exploration of its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research should be done to explore its use as a drug candidate and its potential applications in medical treatments. Additionally, further research should be done to explore its potential use in the synthesis of other organic compounds and its potential applications in the development of new drugs and other pharmaceuticals. Finally, further research should be done to explore its potential use in the study of enzymes, proteins, and other biological molecules.

Synthesis Methods

2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% can be synthesized through a two-step reaction involving the reaction of 4-methylthiophenol with nitrobenzene in aqueous solution. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is then purified by recrystallization. The overall yield of the reaction is approximately 95%.

Scientific Research Applications

2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a fluorescent probe in analytical chemistry. It has also been used in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used in the study of enzymes, proteins, and other biological molecules.

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-11-5-2-9(3-6-11)13-8-10(15(18)19)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWAQKUABALYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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